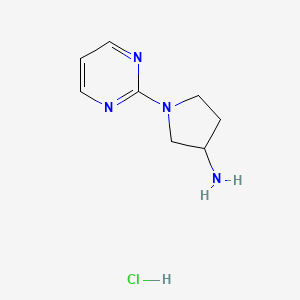![molecular formula C18H24N2O3 B2552330 4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile CAS No. 2249404-91-7](/img/structure/B2552330.png)
4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile, also known as MPCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound may help to improve glucose homeostasis in diabetic patients.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and improve glucose tolerance in diabetic animals. These effects are believed to be mediated by the inhibition of specific enzymes or receptors in the body.
Advantages and Limitations for Lab Experiments
4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. This compound can be easily synthesized in large quantities and is stable under various conditions. Additionally, this compound can be easily modified to introduce different functional groups, making it a versatile building block for the synthesis of novel compounds. However, this compound also has some limitations, including its low solubility in water and limited bioavailability in vivo.
Future Directions
There are several future directions for the research on 4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile. One direction is to further investigate the mechanism of action of this compound and its potential targets in the body. Another direction is to explore the use of this compound as a scaffold for the development of new drugs with improved pharmacological properties. Additionally, this compound can be used as a building block for the synthesis of novel materials with unique properties, which can have potential applications in various fields, such as electronics and energy storage.
Synthesis Methods
4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile can be synthesized through a multistep process that involves the reaction of 5-methyl-2-propan-2-ylphenol with 3-bromopropionyl chloride, followed by the reaction with morpholine and potassium carbonate. The resulting product is then treated with cyanogen bromide to obtain this compound.
Scientific Research Applications
4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and cardiovascular diseases. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, this compound has been explored for its potential use as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
4-[2-(5-methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)16-6-5-13(3)9-17(16)23-14(4)18(21)20-7-8-22-11-15(20)10-19/h5-6,9,12,14-15H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFUGCGVLKNQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)
![5-(Bromomethyl)-2-fluorospiro[2.3]hexane](/img/structure/B2552251.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)



![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)
![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)



![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)
